3-(2-Aminophenoxy)propanamide

Descripción general

Descripción

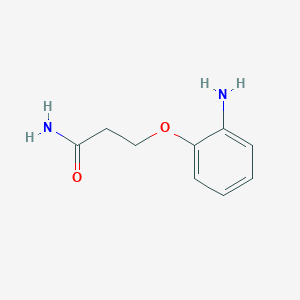

3-(2-Aminophenoxy)propanamide is a chemical compound characterized by its unique structure, which includes an amino group attached to a phenol ring, connected to a propanamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminophenoxy)propanamide typically involves the reaction of 2-aminophenol with chloroacetic acid followed by amidation with ammonia. The reaction conditions include maintaining a temperature range of 50-70°C and using a suitable solvent such as ethanol or methanol.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The 2-aminophenoxy group facilitates nucleophilic substitution due to the electron-rich aromatic ring and amino group. This reactivity is exploited in:

Alkylation :

-

The amino group reacts with alkyl halides or esters under basic conditions. For example, methyl 2-bromopropanoate reacts with 2-aminophenol derivatives to form substituted propanoates .

Acylation :

-

The amino group undergoes acylation with acyl chlorides or anhydrides. In one protocol, 3-(4-(bis(2-chloroethyl)amino)phenoxy)propanoyl chloride reacts with steroidal lactams using DCC/DMAP to form esters .

Amide Hydrolysis

The terminal amide group is hydrolyzed to carboxylic acid under acidic or basic conditions:

| Condition | Reagents | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| Acidic hydrolysis | 35% HCl | 110°C | 4 hours | 64–88% | |

| Basic hydrolysis | 2N NaOH | Reflux | 12–24h | 75–92% |

This reaction is critical for converting 3-(2-aminophenoxy)propanamide into its carboxylic acid derivative, which is further functionalized in drug synthesis .

Coupling Reactions

The amide group participates in peptide bond formation using coupling reagents:

| Coupling Reagent | Base | Solvent | Time (h) | Yield | Source |

|---|---|---|---|---|---|

| T3P | DIPEA | DMF | 12 | 68% | |

| HATU | Et₃N | DMF | 18 | 70% |

These reactions enable the synthesis of complex molecules, such as MDH1/2 inhibitors, by linking this compound to aromatic or heterocyclic moieties .

Oxidation and Antioxidant Activity

The amino group exhibits antioxidant properties by scavenging free radicals:

-

DPPH Assay : Derivatives of this compound show radical scavenging activity with IC₅₀ values ranging from 12–35 μM, comparable to ascorbic acid .

-

Mechanism : The para-hydroxyphenyl group donates hydrogen atoms to stabilize radicals, as demonstrated in derivatives like compound 20 .

Beckmann Rearrangement

While not directly observed in this compound, analogous compounds undergo Beckmann rearrangement under acidic conditions:

-

Example : 2-(4-acetamidophenoxy)propanoic acid derivatives rearrange in sulfuric acid at 80–120°C to form imino ethers .

-

Application : This reaction is pivotal in synthesizing intermediates for anticancer agents .

Biological Conjugation

The compound forms conjugates with bioactive molecules:

-

Anticancer Agents : Coupling with 2-furyl or 3,4-dichlorophenyl groups enhances cytotoxicity against A549 lung cancer cells (IC₅₀: 1.5–6.18 μM) .

-

Antibacterial Derivatives : Substitution with imidazole or pyridine rings improves activity against multidrug-resistant pathogens .

Stability and Side Reactions

Key stability considerations include:

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that derivatives of 3-(2-Aminophenoxy)propanamide exhibit promising cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been evaluated for their antiproliferative properties against prostate (DU-145) and mammary (MCF-7) cancer cells. These studies utilized the MTT colorimetric assay, where some derivatives showed significant cytotoxicity, suggesting the potential role of this compound in cancer therapeutics .

Neuroprotective Effects

Research has also highlighted the neuroprotective potential of compounds related to this compound. These compounds are being investigated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer’s disease. The most potent derivatives demonstrated IC50 values that suggest effective inhibition compared to standard drugs like donepezil .

Organic Synthesis Applications

Building Block in Organic Synthesis

this compound serves as an important building block in organic synthesis. It can be used to synthesize various pharmaceutical intermediates and complex organic molecules. Its structure allows for further modifications, making it a versatile reagent in chemical synthesis .

Synthesis of Novel Compounds

The compound has been utilized in the synthesis of novel aryl-substituted derivatives through reactions involving aryl vinamidinium salts and 1,1-enediamines. This approach has led to the development of new compounds with potential biological activities, showcasing its utility in generating diverse chemical entities .

Biochemical Tool Applications

Enzyme Inhibition Studies

The ability of this compound to modulate enzyme activity makes it a valuable tool in biochemical research. Studies have focused on its role as an inhibitor of specific enzymes, aiding in understanding enzyme mechanisms and developing new therapeutic strategies .

Data Tables

Case Studies

- Cytotoxicity Evaluation : A study evaluated the antiproliferative effects of various derivatives of this compound on human prostate and mammary cancer cells using MTT assays, revealing promising candidates for further development.

- Neuroprotective Research : Another investigation focused on the synthesis of new derivatives aimed at inhibiting AChE and BChE, demonstrating significant binding affinities through molecular docking studies.

Mecanismo De Acción

The mechanism by which 3-(2-Aminophenoxy)propanamide exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit or activate certain enzymes or receptors, leading to therapeutic outcomes. The exact mechanism depends on the specific application and the biological system .

Comparación Con Compuestos Similares

3-(2-Aminophenoxy)propan-1-ol

Methyl 3-(2-aminophenoxy)propanoate

2-(3-Aminophenoxy)ethanol

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

3-(2-Aminophenoxy)propanamide is a compound that has garnered attention due to its potential biological activity. This article explores its biological effects, mechanisms of action, and implications for therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features an amine group and an ether linkage, which may contribute to its biological properties. Its structure can be represented as:

Biological Activity Overview

Research has demonstrated that this compound exhibits several biological activities, including:

- Anticancer Properties: Preliminary studies indicate that this compound may induce apoptosis in various cancer cell lines.

- Neuroprotective Effects: It has shown potential in modulating neuronal excitability and protecting against neurodegenerative processes.

- Anti-inflammatory Activity: The compound may inhibit inflammatory pathways, suggesting a role in managing inflammatory diseases.

Anticancer Activity

Recent studies have focused on the cytotoxic effects of this compound on cancer cells. For instance, one study reported that the compound significantly reduced cell viability in breast cancer cell lines, with IC50 values indicating potent activity.

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 10 | Induction of apoptosis |

| HT-29 | 12 | Cell cycle arrest |

| A549 | 15 | Inhibition of proliferation |

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Apoptosis Induction: The compound triggers apoptotic pathways, leading to nuclear condensation and fragmentation.

- Cell Cycle Arrest: It affects the cell cycle phases, particularly G1 and S phases, preventing cancer cell proliferation.

Case Study: Apoptosis Induction

In a controlled experiment, MDA-MB-231 cells treated with this compound displayed significant morphological changes consistent with apoptosis. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating a rise in apoptotic cells.

Neuroprotective Effects

Research suggests that this compound may protect neurons from excitotoxicity. It modulates calcium ion influx in neuronal cells, which is crucial for maintaining cellular homeostasis.

Table 2: Neuroprotective Effects

| Assay Type | Result | Reference |

|---|---|---|

| Calcium Imaging | Reduced calcium influx | |

| Neuronal Survival | Increased survival rate post-injury |

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the release of pro-inflammatory cytokines in activated macrophages.

Propiedades

IUPAC Name |

3-(2-aminophenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6,10H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPOLKPPEJBOIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.